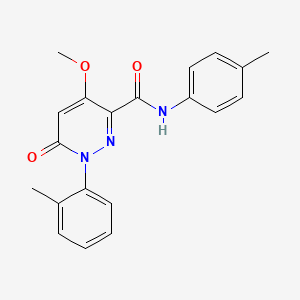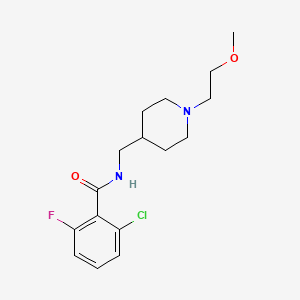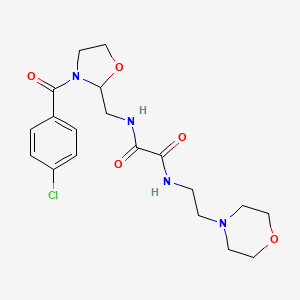![molecular formula C17H25ClN2O3 B2408860 [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride CAS No. 2418644-26-3](/img/structure/B2408860.png)
[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride is a compound with potential applications across various scientific fields. This compound features a complex structure, incorporating both an oxazepane ring and a benzofuran moiety. It is of interest due to its versatile chemical properties and possible uses in medicinal chemistry.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets by binding to them, thereby altering their function . The exact nature of these interactions and the resulting changes in cellular function are areas of ongoing research.
Biochemical Pathways
Given the complexity of biological systems, it is likely that the compound affects multiple pathways, leading to a variety of downstream effects
Result of Action
The molecular and cellular effects of EN300-26675749’s action are currently unknown. These effects would depend on the compound’s targets and mode of action, as well as the specific cellular context
Action Environment
The action, efficacy, and stability of EN300-26675749 are likely influenced by various environmental factors. These could include the physiological conditions within the body (such as pH and temperature), the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells . Understanding these factors is crucial for optimizing the compound’s performance and minimizing potential side effects.
Preparation Methods
Synthetic routes to obtain [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride generally involve multi-step processes:
Initial Formation
: The process begins with the formation of the oxazepane ring. Starting materials typically include amino alcohols and suitable coupling agents.
Benzofuran Attachment
: The benzofuran structure is then attached through a series of substitution reactions, often under controlled temperature and pressure conditions.
Final Product Formation
: The resulting intermediate is further reacted to introduce the methanone group, followed by conversion to its hydrochloride form for stability.
Industrial Production Methods
Industrial-scale production of this compound may involve:
Batch Reactions
: Conducting reactions in large reactors with precise control over reaction conditions.
Purification Steps
: Utilizing chromatography and crystallization to ensure high purity of the final product.
Quality Control
: Employing spectroscopic and chromatographic techniques to verify the compound's identity and purity.
Chemical Reactions Analysis
[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride undergoes various chemical reactions:
Oxidation
: It can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction
: Reduction reactions often involve hydride donors such as lithium aluminum hydride, resulting in reduced forms of the benzofuran moiety.
Substitution
: Nucleophilic substitution reactions can be performed to modify the benzofuran ring, introducing various substituents. Common reagents include acids, bases, and transition metal catalysts. The major products depend on the reaction type but generally involve modified versions of the original compound.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry
: It serves as a building block for synthesizing more complex molecules.
Biology
: Used in studies related to its interaction with biological macromolecules.
Medicine
: Explored for potential therapeutic applications due to its unique structural features.
Industry
: Utilized in developing new materials with specific properties, such as polymers or drug delivery systems.
Comparison with Similar Compounds
Compared to other compounds with similar structures, [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride is unique due to its specific combination of functional groups.
Similar Compounds
: Examples include other benzofuran derivatives or oxazepane-containing molecules.
Uniqueness
: Its specific synthetic pathway and the resulting biological activity set it apart from other similar compounds.
Properties
IUPAC Name |
[2-(aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-11-6-13-8-16(22-15(13)7-12(11)2)17(20)19-4-3-5-21-14(9-18)10-19;/h6-7,14,16H,3-5,8-10,18H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAUBIGRRXWZTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(C2)C(=O)N3CCCOC(C3)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2408789.png)


![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2408793.png)
![7-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzofuran-2-carboxamide](/img/structure/B2408796.png)

